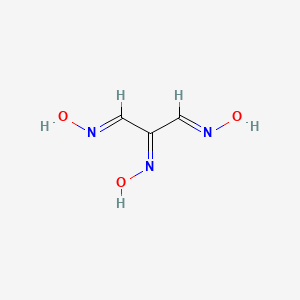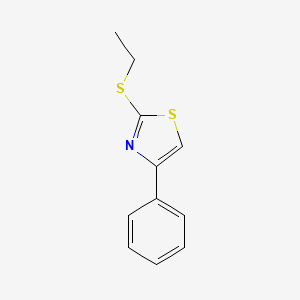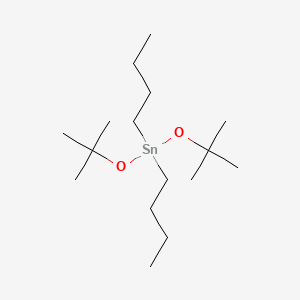
N,N-Dimethyl-1,1,1-triphenylstannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1,1,1-triphenylstannanamine: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is notable for its unique structure, which includes a tin atom bonded to three phenyl groups and one N,N-dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,1,1-triphenylstannanamine typically involves the reaction of triphenyltin chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnCl+HN(CH3)2→Ph3SnN(CH3)2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-1,1,1-triphenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1,1,1-triphenylstannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1,1,1-triphenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- N,N-Dimethyl-1,1,1-triphenylsilaneamine
- N,N-Dimethyl-1,1,1-triphenylgermanamine
Comparison: N,N-Dimethyl-1,1,1-triphenylstannanamine is unique due to the presence of a tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom provides greater reactivity and potential for forming diverse organometallic complexes.
Propiedades
Número CAS |
1092-86-0 |
|---|---|
Fórmula molecular |
C20H21NSn |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
N-methyl-N-triphenylstannylmethanamine |
InChI |
InChI=1S/3C6H5.C2H6N.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1-2H3;/q;;;-1;+1 |
Clave InChI |
MFSVOHZQINGOMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


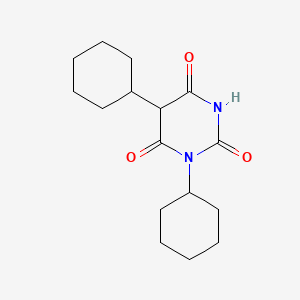
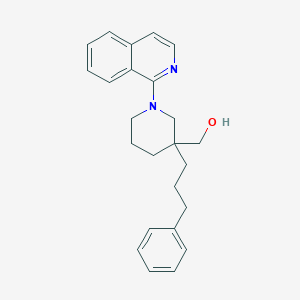
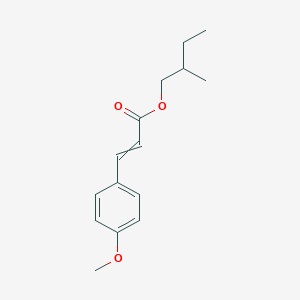
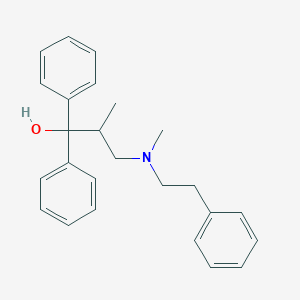
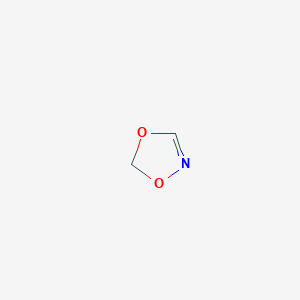
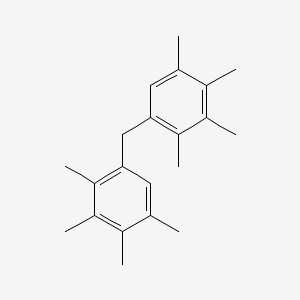
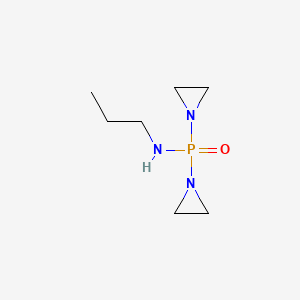
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
